molecular formula C10H13N3O B2647302 1-Methyl-3-(1,2,3,6-tetrahydropyridin-1-yl)-1,2-dihydropyrazin-2-one CAS No. 2309232-41-3

1-Methyl-3-(1,2,3,6-tetrahydropyridin-1-yl)-1,2-dihydropyrazin-2-one

Cat. No.: B2647302
CAS No.: 2309232-41-3
M. Wt: 191.234
InChI Key: XQKGIRBXGDEDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(1,2,3,6-tetrahydropyridin-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the multicomponent reactions used in laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(1,2,3,6-tetrahydropyridin-1-yl)-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or other transition metal catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions might lead to the formation of new carbonyl or hydroxyl groups, while reduction reactions might lead to the formation of new amine or alcohol groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound may have potential as a bioactive molecule, with applications in the study of biological processes and the development of new therapeutic agents.

    Medicine: The compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.

    Industry: The compound may have applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1,2,3,6-tetrahydropyridin-1-yl)-1,2-dihydropyrazin-2-one would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological processes being targeted.

Comparison with Similar Compounds

1-Methyl-3-(1,2,3,6-tetrahydropyridin-1-yl)-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:

    1-Methyl-3-(1,2,3,6-tetrahydropyridin-1-yl)-1,2-dihydropyrazin-2-thione: A sulfur analog of the compound, which may have different chemical and biological properties.

    1-Methyl-3-(1,2,3,6-tetrahydropyridin-1-yl)-1,2-dihydropyrazin-2-amine:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

3-(3,6-dihydro-2H-pyridin-1-yl)-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-12-8-5-11-9(10(12)14)13-6-3-2-4-7-13/h2-3,5,8H,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKGIRBXGDEDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.